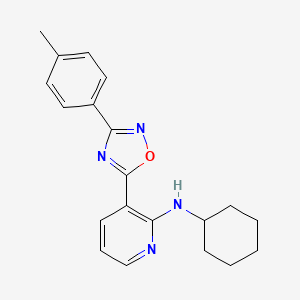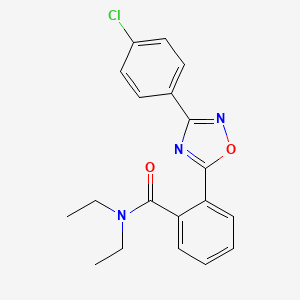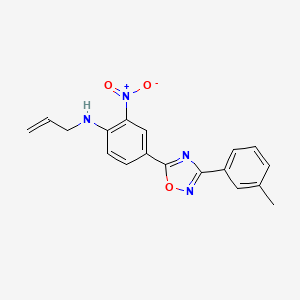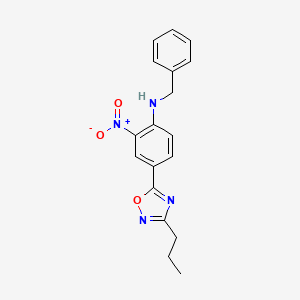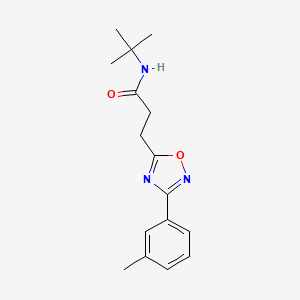
N-(tert-butyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as 'OTPB', is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
科学的研究の応用
OTPB has been extensively studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, OTPB has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It acts by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. OTPB also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In materials science, OTPB has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and polymers. It exhibits excellent thermal stability and photoluminescence properties, making it a promising candidate for the development of optoelectronic devices such as OLEDs and sensors.
In biochemistry, OTPB has been used as a probe for the detection and quantification of various biomolecules, including proteins, nucleic acids, and carbohydrates. It acts by selectively binding to the target biomolecule and emitting fluorescence signals, allowing for sensitive and specific detection.
作用機序
The mechanism of action of OTPB is not fully understood, but it is believed to act by inhibiting various enzymatic pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activities of various kinases, including PI3K, Akt, and mTOR, which are involved in the regulation of cell survival and proliferation. OTPB also inhibits the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
OTPB exhibits various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, OTPB exhibits antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. At high concentrations, OTPB exhibits cytotoxic and pro-apoptotic effects, which can induce cell death and inhibit cancer cell growth and proliferation.
実験室実験の利点と制限
OTPB has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified using standard chromatographic techniques. However, OTPB also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of OTPB, including:
1. Optimization of the synthesis method to improve the yield and purity of OTPB.
2. Investigation of the structure-activity relationship of OTPB to identify more potent and selective analogs.
3. Evaluation of the pharmacokinetics and pharmacodynamics of OTPB in animal models to determine its efficacy and safety in vivo.
4. Development of novel drug delivery systems for OTPB to improve its bioavailability and efficacy in vivo.
5. Investigation of the potential applications of OTPB in other fields, including materials science and biochemistry.
In conclusion, OTPB is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of OTPB and to develop more effective and selective analogs for various applications.
合成法
The synthesis of OTPB involves the reaction of tert-butylamine with m-tolyl hydrazine to form the intermediate product, which is then reacted with 3-bromo propionyl chloride to yield OTPB. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane or chloroform. The yield of OTPB can be improved by optimizing the reaction conditions, including temperature, time, and reactant concentration.
特性
IUPAC Name |
N-tert-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-6-5-7-12(10-11)15-17-14(21-19-15)9-8-13(20)18-16(2,3)4/h5-7,10H,8-9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRTPDTEKLFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



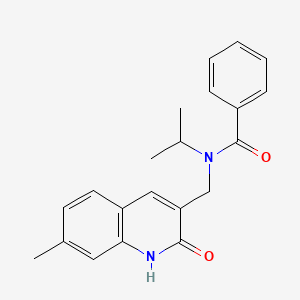
![3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B7697352.png)

![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)
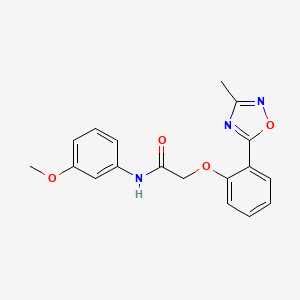
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7697378.png)

